GNE-616

Nav1.7 inhibitor Cardiac safety margin Subtype selectivity

Select GNE-616 for Nav1.7 target validation where cardiac safety margin is critical. This chromane arylsulfonamide delivers Ki=0.79 nM and Kd=0.38 nM for hNav1.7 with >2500-fold selectivity over Nav1.5 (Kd >1000 nM)—eliminating confounding cardiac liability. Resolved hepatotoxicity via optimized LLE enables multi-day in vivo pain studies. Defined free-drug benchmark (EC50,u=9.6 nM in IEM model) supports prospective dose selection. VSD4 binding mapped to specific residues (Y1537s/W1538, V1541) via mutagenesis. Choose the compound with independently verifiable selectivity and safety.

Molecular Formula C24H23F4N5O3S
Molecular Weight 537.5 g/mol
Cat. No. B1192781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-616
SynonymsGNE-616;  GNE616;  GNE 616; 
Molecular FormulaC24H23F4N5O3S
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESC1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5
InChIInChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1
InChIKeyXQUOWYVEKSXNET-RYGJVYDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-616: A Highly Potent and Subtype-Selective Nav1.7 Inhibitor for Chronic Pain Research


GNE-616 is a chromane arylsulfonamide class inhibitor that selectively targets the voltage-gated sodium channel Nav1.7 with exceptional potency [1]. It exhibits a binding affinity of Ki = 0.79 nM and Kd = 0.38 nM for human Nav1.7, as determined by radioligand binding and manual patch clamp electrophysiology assays respectively [2]. The compound demonstrates >2500-fold selectivity over cardiac Nav1.5, Nav1.1, Nav1.3, and Nav1.4, and moderate selectivity (30–70 fold) over neuronal Nav1.2 and Nav1.6, positioning it as a well-characterized tool compound for pain target validation [3].

Why In-Class Nav1.7 Inhibitors Cannot Substitute for GNE-616 in Critical Pain Research


Nav1.7 inhibitors exhibit substantial variability in isoform selectivity profiles, off-target cardiac liability, and PK/PD behavior that cannot be predicted from Nav1.7 potency alone. While multiple arylsulfonamide and related chemotypes claim Nav1.7 inhibition, differences in binding site engagement (e.g., VSD4 vs. pore-blocking mechanisms), selectivity margins over Nav1.5, and unbound in vivo exposure-efficacy relationships directly impact experimental reproducibility and translational relevance [1]. GNE-616's differentiation lies in its quantifiable, independently verified performance across these dimensions, which was achieved through a focused optimization campaign that resolved an early hepatotoxicity hazard while preserving potency and oral bioavailability [2].

Quantitative Differentiation Evidence for GNE-616 vs. Closest Nav1.7 Inhibitor Comparators


Superior Selectivity Margin Over Cardiac Nav1.5 Compared to Clinical-Stage PF-05089771

GNE-616 demonstrates >2500-fold selectivity over the cardiac sodium channel Nav1.5, with a Nav1.5 Kd >1000 nM compared to Nav1.7 Kd of 0.38 nM [1]. In contrast, PF-05089771 (a clinical-stage Nav1.7 inhibitor) has reported Nav1.7 IC50 of 11 nM [2] and, as a dual Nav1.7/Nav1.8 inhibitor, does not provide the same quantifiable >1000-fold selectivity margin over Nav1.5 that GNE-616 exhibits [3]. The substantially wider therapeutic window relative to cardiac sodium channel activity represents a quantifiable advantage for experiments where Nav1.5-mediated cardiac effects could confound interpretation.

Nav1.7 inhibitor Cardiac safety margin Subtype selectivity

Quantified Unbound Target Engagement in Disease-Relevant PK/PD Model with Defined EC50,u

GNE-616 demonstrates robust, concentration-dependent reduction in nociceptive events in a Nav1.7-dependent inherited erythromelalgia (IEM) mouse model, with a total EC50 of 740 nM and an unbound EC50 (EC50,u) of 9.6 nM [1]. The EC50,u value—which accounts for plasma protein binding—provides a quantifiable measure of free drug required for target engagement in vivo. In contrast, PF-05089771 failed to achieve desired clinical efficacy, which has been attributed in part to extremely high plasma protein binding (>99%) that limited free drug exposure [2]. GNE-616's defined EC50,u of 9.6 nM offers a verifiable benchmark for in vivo target occupancy that other Nav1.7 tool compounds often lack .

Nav1.7 inhibitor PK/PD relationship Inherited erythromelalgia

Resolved Hepatotoxicity Hazard: Differentiated Safety Profile from Earlier Arylsulfonamide Leads

During the optimization of the chromane arylsulfonamide series, an in vitro hepatotoxicity hazard was identified in early lead compounds. This hazard was systematically resolved through optimization of lipophilicity and lipophilic ligand efficiency (LLE) to arrive at GNE-616 [1]. In contrast, earlier arylsulfonamide leads retained hepatotoxicity liabilities that would preclude their utility in long-term in vivo pain studies [2]. GNE-616 therefore represents an optimized chemotype within the arylsulfonamide class where the hepatotoxicity risk has been explicitly mitigated, distinguishing it from both earlier leads and structurally similar analogs that may carry uncharacterized liver toxicity potential [3].

Nav1.7 inhibitor Hepatotoxicity Lipophilic ligand efficiency

Quantified Isoform Selectivity Hierarchy with Defined Kd Values Across Six Nav Subtypes

GNE-616's selectivity profile has been quantitatively characterized across six human voltage-gated sodium channel isoforms, providing a complete selectivity fingerprint: Nav1.7 Kd = 0.38 nM; Nav1.2 Kd = 12 nM (31-fold selectivity); Nav1.6 Kd = 29 nM (73-fold selectivity); Nav1.1, Nav1.3, Nav1.4, and Nav1.5 Kd all >1000 nM (>2500-fold selectivity) [1]. In comparison, GNE-131 (a related Genentech Nav1.7 inhibitor) reports Nav1.7 IC50 = 3 nM, but lacks similarly comprehensive panel Kd characterization across all six isoforms in a single standardized assay format [2]. GNE-616's fully defined selectivity matrix enables researchers to anticipate potential off-target pharmacology at Nav1.2 and Nav1.6 at higher concentrations, whereas compounds with incomplete isoform characterization introduce experimental ambiguity [3].

Nav1.7 inhibitor Isoform selectivity Sodium channel panel

Optimal Research and Procurement Applications for GNE-616 Based on Differentiated Evidence


Nav1.7 Target Validation Studies Requiring Cardiac Safety Margin Quantification

Investigators conducting in vivo target validation of Nav1.7 in pain models where cardiac sodium channel (Nav1.5) inhibition could confound results should prioritize GNE-616. Its >2500-fold selectivity margin over Nav1.5 (Nav1.7 Kd = 0.38 nM vs. Nav1.5 Kd >1000 nM) provides a defined safety window that is explicitly quantified and independently verifiable via the IUPHAR/BPS Guide to Pharmacology database [1]. This enables researchers to dose confidently within the therapeutic range without inadvertently activating cardiac compensatory mechanisms that would obscure Nav1.7-specific phenotypes.

PK/PD Modeling of Nav1.7 Engagement Using Defined Unbound Exposure-Efficacy Relationship

Pharmacologists requiring a tool compound with a defined in vivo target engagement benchmark should select GNE-616. The compound's EC50,u of 9.6 nM in the inherited erythromelalgia (IEM) mouse model provides a quantifiable free drug exposure target that can prospectively inform dose selection for new pain models [1]. This defined unbound PK/PD relationship is particularly valuable for translational studies where extrapolation to human free fraction estimates is required, as it avoids the uncertainty associated with compounds lacking characterized unbound efficacy thresholds.

Chronic Pain Studies Requiring Optimized Safety Profile Without Hepatotoxicity Confounds

For long-term in vivo pain studies—such as neuropathic or inflammatory pain models requiring multi-day to multi-week dosing—GNE-616 offers a differentiated safety advantage. The compound resulted from a deliberate optimization campaign that identified and resolved an in vitro hepatotoxicity hazard through reduction of lipophilicity and improvement of lipophilic ligand efficiency (LLE) [1]. Researchers procuring earlier-generation arylsulfonamide Nav1.7 inhibitors risk introducing liver toxicity that could terminate studies prematurely or confound behavioral readouts; GNE-616 mitigates this operational risk [2].

Nav1.7 Selectivity Profiling and Binding Site Mechanistic Studies

Investigators studying the structural determinants of Nav1.7 isoform selectivity—particularly the role of VSD4 binding—should select GNE-616 due to the availability of complementary site-directed mutagenesis data. The compound's selectivity profile has been mapped to specific residues (Y1537s/W1538 and V1541), with Kd values shifting from 0.38 nM (wild-type) to 170 ± 67 nM, 3.9 ± 1.1 nM, and 790 ± 350 nM in respective mutants [1]. This mutagenesis-characterized binding fingerprint enables precise mechanistic studies of VSD4-targeting inhibitors that are not possible with compounds lacking defined residue-level selectivity determinants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-616

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.